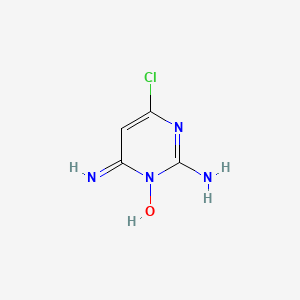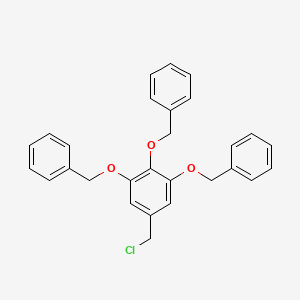
2,6-Diamino-4-chloropyrimidin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-4-chloropyrimidine N-oxide is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry and industrial processes. This compound is known for its role in the synthesis of various pharmacologically active derivatives, particularly in the treatment of conditions such as hypertension and androgenetic alopecia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. One common method employs spinel chromite nanocatalysts, such as CoCr2O4, in the presence of hydrogen peroxide (H2O2) in an ethanol solution at 50°C. This method yields the desired product with high efficiency and can be recycled multiple times without significant loss of catalytic activity .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of efficient and green heterogeneous catalysts, such as spinel chromites, is preferred to ensure high yield and sustainability. The reaction conditions are optimized to maintain consistency and quality in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diamino-4-chloropyrimidine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted diaminopyrimidine oxides, which have significant pharmacological properties .
Applications De Recherche Scientifique
2,6-Diamino-4-chloropyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Known for its antihypertensive properties and its role in treating androgenetic alopecia by stimulating hair growth.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-4-chloropyrimidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of hypertension, it acts as a peripheral vasodilator, reducing vascular resistance to blood flow. In the case of androgenetic alopecia, it increases prostaglandin endoperoxide synthesis, which stimulates hair growth .
Comparaison Avec Des Composés Similaires
- 2,4-Diamino-6-chloropyrimidine
- 2,6-Diamino-4-chloropyrimidine
- 2,6-Diamino-5-nitroso-4-pyrimidinol
Comparison: 2,6-Diamino-4-chloropyrimidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound exhibits higher catalytic activity and stability in various reactions, making it a valuable intermediate in the synthesis of pharmacologically active derivatives .
Propriétés
Formule moléculaire |
C4H5ClN4O |
|---|---|
Poids moléculaire |
160.56 g/mol |
Nom IUPAC |
4-chloro-1-hydroxy-6-iminopyrimidin-2-amine |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,6,10H,(H2,7,8) |
Clé InChI |
XGCHTWGTEMOPJT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N(C1=N)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B8613437.png)

![2-Chloro-N-[1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B8613453.png)


![2-Amino-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8613462.png)


![2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one](/img/structure/B8613501.png)




